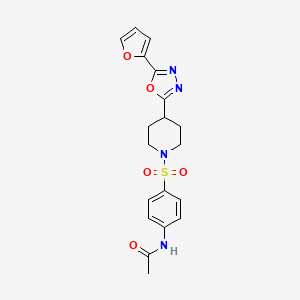

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound with intricate molecular architecture

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Formation of Furan-2-yl-1,3,4-oxadiazole

React furan-2-carboxylic acid hydrazide with an appropriate oxidizing agent to yield furan-2-yl-1,3,4-oxadiazole.

Reaction condition: acidic or basic medium, temperature control between 60-80°C.

Nucleophilic Substitution

Introduce the piperidine moiety through nucleophilic substitution using a suitable halide derivative.

Reaction condition: reflux in an organic solvent, e.g., dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine.

Sulfonylation

Attach the sulfonyl group by reacting the intermediate with sulfonyl chloride.

Reaction condition: low temperature (0-5°C) to control reactivity, using an organic solvent like dichloromethane.

Acetylation

Final acetylation to incorporate the acetamide group using acetic anhydride or acetyl chloride.

Reaction condition: mild heating (40-60°C) to ensure complete reaction.

Industrial Production Methods

Similar synthetic routes are employed at an industrial scale with optimizations in reaction conditions to enhance yield and purity. Continuous flow synthesis and automated reaction setups may be utilized to achieve high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The furan ring can undergo oxidation, forming furan-2,5-dione under strong oxidizing conditions (e.g., permanganate, dichromate).

Reduction: : The oxadiazole ring can be reduced to form dihydro derivatives using mild reducing agents such as sodium borohydride.

Substitution: : Electrophilic aromatic substitution on the phenyl ring, utilizing reagents like halogens or nitro groups under Lewis acid catalysis.

Common Reagents and Conditions

Oxidizing agents: KMnO₄, CrO₃

Reducing agents: NaBH₄, H₂/Pd-C

Substitution catalysts: AlCl₃, FeBr₃

Major Products Formed

Oxidation: formation of furan-2,5-dione

Reduction: formation of dihydro derivatives

Substitution: halogenated or nitro-substituted products on the phenyl ring

Applications De Recherche Scientifique

Chemistry

Utilized in the synthesis of complex organic molecules due to its multiple reactive sites.

Acts as a ligand in coordination chemistry to form metal complexes.

Biology and Medicine

Explored for its potential as a pharmaceutical lead compound due to its diverse functional groups, which may interact with various biological targets.

Investigated for anti-inflammatory and anticancer properties.

Industry

Used in the development of new materials with specialized properties, such as polymers with enhanced thermal stability.

Mécanisme D'action

The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various therapeutic effects.

Molecular Targets and Pathways

Enzyme inhibition: The sulfonyl and oxadiazole groups may inhibit enzyme activity by binding to active sites.

Receptor binding: The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison

N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide: : Lacks the sulfonyl group, reducing its potential interactions with enzymes.

N-(4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)ethanamide: : Similar structure but with an ethanamide group, affecting its physicochemical properties and biological activity.

Uniqueness

The presence of the sulfonyl group in N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide enhances its reactivity and potential for diverse applications compared to similar compounds.

List of Similar Compounds

N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

N-(4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)ethanamide

N-(4-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)methanamide

This deep dive into this compound should offer a solid understanding of its synthesis, reactivity, and applications

Activité Biologique

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a furan ring and an oxadiazole moiety, which are known to contribute to its biological properties. The molecular formula is C20H23N3O3, and it exhibits significant potential as an antimicrobial agent.

Overview of Findings

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly drug-resistant strains. The biological activity can be summarized as follows:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 - 0.5 | Strong antibacterial activity |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 1.0 | Effective against biofilms |

| Enterococcus faecalis | 0.5 - 1.0 | Active against vancomycin-resistant strains |

This table illustrates the minimum inhibitory concentrations (MIC) of this compound against key bacterial pathogens.

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by Desai et al. (2024) evaluated the antibacterial properties of several oxadiazole derivatives, including the target compound. It was found that compounds with a piperidinyl sulfonyl group exhibited enhanced activity against S. aureus and MRSA compared to traditional antibiotics like vancomycin . -

Mechanistic Studies :

Research published in the Journal of Medicinal Chemistry demonstrated that N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonamide derivatives inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus, which is crucial for bacterial cell wall integrity . This mechanism underlines the compound's potential as a novel therapeutic agent against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Furan and Oxadiazole Rings : These heterocycles are known to enhance antimicrobial properties due to their ability to interact with bacterial enzymes.

- Piperidine Moiety : The presence of a piperidine ring contributes to the lipophilicity and overall potency of the compound.

- Sulfonamide Group : This functional group is critical for the interaction with bacterial targets, enhancing the compound's efficacy.

Propriétés

IUPAC Name |

N-[4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCUVBJBIRQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.